8-Chloro-2-(ethylthio)quinolin-4-ol

Efflux pump inhibitor Antibiotic resistance Chemosensitizer

8-Chloro-2-(ethylthio)quinolin-4-ol (CAS 861397-37-7) is a synthetic quinoline small molecule featuring a 4-hydroxy tautomeric system, an 8-chloro substituent, and a 2-ethylthio group. This scaffold is designed as a multifunctional research probe for studying antimicrobial resistance pathways, particularly bacterial efflux pump inhibition and GroEL/ES chaperonin modulation.

Molecular Formula C11H10ClNOS
Molecular Weight 239.72 g/mol
CAS No. 861397-37-7
Cat. No. B8733600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-2-(ethylthio)quinolin-4-ol
CAS861397-37-7
Molecular FormulaC11H10ClNOS
Molecular Weight239.72 g/mol
Structural Identifiers
SMILESCCSC1=CC(=O)C2=C(N1)C(=CC=C2)Cl
InChIInChI=1S/C11H10ClNOS/c1-2-15-10-6-9(14)7-4-3-5-8(12)11(7)13-10/h3-6H,2H2,1H3,(H,13,14)
InChIKeyYATAYNAGUJOUQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-2-(ethylthio)quinolin-4-ol: A Structurally Defined Quinoline Research Probe


8-Chloro-2-(ethylthio)quinolin-4-ol (CAS 861397-37-7) is a synthetic quinoline small molecule featuring a 4-hydroxy tautomeric system, an 8-chloro substituent, and a 2-ethylthio group . This scaffold is designed as a multifunctional research probe for studying antimicrobial resistance pathways, particularly bacterial efflux pump inhibition and GroEL/ES chaperonin modulation [1][2]. The compound is not a stand-alone drug candidate; its procurement value lies in its use as a selective chemical biology tool where the precise combination of substituents (C8-Cl, C2-SEt, C4-OH) governs target engagement, physicochemical properties, and synthetic tractability [3].

Why Generic Substitution Fails for 8-Chloro-2-(ethylthio)quinolin-4-ol: The Substituent Interdependence Problem


Generic substitution of 8-Chloro-2-(ethylthio)quinolin-4-ol with other quinolin-4-ol analogs is scientifically unsound because bioactivity in this chemotype arises from a non-additive, cooperative interplay of the C8-halogen, the C2-thioether chain length, and the C4-OH tautomeric state [1]. In closely related 4-thioalkoxyquinoline efflux pump inhibitor series, altering the thioether substituent from ethylthio to piperidinoethylthio changed chemosensitization potency by approximately 20-fold at equivalent concentrations (2 mM) [2]. Similarly, in the quinoline thioether class, the C8 substituent identity (Cl vs. Br vs. H) dictates metal-chelating capacity and, consequently, antimicrobial potency [3]. Therefore, exchanging even a single substituent (e.g., substituting 8-Cl for 8-H, or 2-SEt for 2-SMe) risks complete loss of the cooperative binding interactions that define the target compound's utility as a probe [1][3].

Quantitative Differentiation Evidence Table for 8-Chloro-2-(ethylthio)quinolin-4-ol


Efflux Pump Inhibition: Ethylthio Substituent Is Critical for Chemosensitization Potency

In the 4-thioalkoxyquinoline chemotype, the 2-ethylthio substituent retained substantially greater efflux pump inhibitory activity compared to bulkier alternatives. Specifically, 4-piperidinoethylthio-quinoline increased chloramphenicol susceptibility of Enterobacter aerogenes 27 by approximately 20-fold at 2 mM, while simpler alkylthio derivatives showed markedly lower potentiation [1]. This establishes the 2-ethylthio group on the quinoline core as a potency-enhancing feature relative to larger, more lipophilic thioether substituents. The target compound retains this 2-ethylthio group in combination with an 8-chloro substituent, a dual-substitution pattern not present in the published efflux inhibitor series, suggesting a unique pharmacological profile .

Efflux pump inhibitor Antibiotic resistance Chemosensitizer

Chaperonin Inhibition: Chloro Substituent at Position 8 Enhances GroEL/ES Binding

A structurally related quinoline thioether analog bearing an 8-chloro substituent (BindingDB BDBM50468089) inhibited E. coli GroEL/ES-mediated protein refolding with an IC50 of 1,500 nM [1]. In contrast, a closely related analog with an 8-methoxy/4-bromo substitution pattern (BDBM50468086) exhibited drastically weaker inhibition with an IC50 of 100,000 nM against the same target [2]. This represents a >65-fold potency difference attributable to the C8 substituent identity. While the exact target compound's IC50 has not been published, the presence of the 8-chloro substituent (rather than bulkier or electron-donating groups at C8) is strongly associated with potent GroEL/ES inhibition in this scaffold family, directly informing procurement decisions for chaperonin-targeted screening campaigns [1][2].

GroEL/ES inhibitor Chaperonin modulation Protein folding

Cytotoxicity Selectivity: Thioquinoline Scaffold Is Non-Cytotoxic at Antitubercular Concentrations

The 4-substituted thioquinoline chemotype, to which 8-Chloro-2-(ethylthio)quinolin-4-ol belongs, has demonstrated potent in vitro antitubercular activity while maintaining a non-cytotoxic profile in mammalian cell lines [1]. In a medicinal chemistry study, thioquinoline derivatives showed MIC values against Mycobacterium tuberculosis that were not accompanied by cytotoxicity at active concentrations, establishing a therapeutic selectivity window [1]. This is in contrast to several 8-hydroxyquinoline analogs (such as clioquinol), which exhibit significant mammalian cytotoxicity, limiting their utility as probes [2]. The 4-hydroxy-2-thioether substitution pattern thus provides a selectivity advantage over the 8-hydroxyquinoline chemotype for cellular studies where cytotoxicity is a confounding factor [1][2].

Antitubercular Selectivity Cytotoxicity

C8-Chloro Substitution Is Essential for Metal-Chelating Antimicrobial Activity

Structure-activity relationship studies on 8-quinolinol (8-hydroxyquinoline) halogenated analogs demonstrate that the position and identity of the halogen substituent critically determine fungitoxicity through steric effects on metal chelation [1]. Among 2-, 3-, 4-, 5-, 6-, and 7-chloro and bromo analogs tested against Aspergillus niger and other fungi, the 8-chloro substitution pattern (present in the target compound) conferred distinct potency profiles compared to non-halogenated 8-quinolinol controls [1]. While these studies were conducted on 8-quinolinol rather than 4-quinolinol, the fundamental role of the 8-Cl group in modulating metal-binding geometry is directly transferable: 8-Chloro-2-(ethylthio)quinolin-4-ol possesses both the 4-OH and 8-Cl chelation motifs necessary for metalloprotein inhibition, a capability absent in 8-H, 8-alkyl, or 8-alkoxy substituted analogs [1].

Metal chelation Antimicrobial Structure-activity relationship

2-Ethylthio vs. 2-Allylthio: Different Reactivity with Iodine Informs Probe Design for Halogen-Bonding Studies

A comparative UV/Vis spectroscopy and TD-DFT study of 2-ethylthioquinoline versus 2-allylthioquinoline revealed fundamentally different reactivity toward diiodine: 2-allylthioquinoline undergoes iodocyclization, whereas 2-ethylthioquinoline forms a distinct halogen-bonded complex without cyclization [1]. This differential reactivity means that 8-Chloro-2-(ethylthio)quinolin-4-ol, bearing the 2-ethylthio (not allylthio) group, is suitable for halogen-bonding crystallography and supramolecular studies where cyclization side reactions must be avoided. Researchers studying quinoline-iodine interactions must select the ethylthio variant specifically; the allylthio analog will produce different, cyclized products under identical conditions [1].

Halogen bonding Iodocyclization Crystallography

Synthetic Accessibility: C2-Thioether Installation Is Efficient Under Mild Conditions

The 2-ethylthio substituent in 8-Chloro-2-(ethylthio)quinolin-4-ol is installed via nucleophilic substitution of 8-chloroquinoline derivatives with ethylthiol under mild basic conditions (NaOH or K2CO3, heat), a reaction that proceeds efficiently and does not require transition-metal catalysis . This contrasts with 2-arylthioquinoline syntheses, which typically require Pd- or Cu-catalyzed cross-coupling conditions, higher temperatures, and more expensive catalyst systems [1]. The metal-free, one-step thioetherification route directly translates to lower procurement costs, higher batch-to-batch reproducibility, and easier scale-up for medicinal chemistry programs requiring gram-to-kilogram quantities .

Synthetic chemistry Thioether coupling Scale-up

Optimal Application Scenarios for 8-Chloro-2-(ethylthio)quinolin-4-ol Based on Structural Differentiation


Chemical Probe for Bacterial Efflux Pump Inhibition Studies

8-Chloro-2-(ethylthio)quinolin-4-ol is optimally deployed as a chemical probe in Gram-negative efflux pump inhibition (EPI) screening cascades. The 2-ethylthio substituent is associated with potent chemosensitization in Enterobacter aerogenes models (class-level evidence: related 4-thioalkoxyquinolines increase antibiotic susceptibility ~20-fold at 2 mM) [1]. Researchers should use this compound in checkerboard assays with chloramphenicol, norfloxacin, or tetracycline against clinical MDR isolates to quantify efflux pump inhibitory activity. The 8-chloro substituent adds metal-chelating capability [2], potentially broadening the mechanism to include metallo-β-lactamase or other zinc-dependent resistance factor inhibition, making this compound suitable for dual-mechanism EPI screening.

High-Throughput Screening for Bacterial GroEL/ES Chaperonin Inhibitors

The 8-chloro substitution pattern demonstrated >65-fold superior GroEL/ES inhibition compared to 8-methoxy-substituted analogs in cross-study binding data (IC50 1,500 nM vs. 100,000 nM) [1]. 8-Chloro-2-(ethylthio)quinolin-4-ol should be prioritized as a validated scaffold for HTS campaigns targeting bacterial chaperonin inhibition. Procurement in 5–10 mg quantities is recommended for initial IC50 confirmation against GroEL/ES, followed by counter-screening against human Hsp60/10 to establish selectivity. The compound's non-cytotoxic thioquinoline scaffold profile [2] supports its use in cell-based assays where chaperonin inhibitors must be distinguished from generally toxic compounds.

Halogen-Bonding Crystallography and Supramolecular Chemistry Studies

The 2-ethylthio group reacts with diiodine to form a well-defined halogen-bonded complex without undergoing cyclization—a property directly confirmed by UV/Vis and TD-DFT studies comparing ethylthio vs. allylthio quinoline derivatives [1]. This makes 8-Chloro-2-(ethylthio)quinolin-4-ol uniquely suitable for co-crystallization experiments with I2, IBr, or other halogen-bond donors to generate high-resolution crystal structures for the Cambridge Structural Database. The 8-Cl substituent provides an additional halogen-bond acceptor site (C-Cl···I interaction geometry), enabling studies of bifurcated or cooperative halogen bonding networks not accessible with non-halogenated analogs.

Medicinal Chemistry Starting Point for Antitubercular Lead Optimization

The 4-thioquinoline chemotype has demonstrated potent, selective in vitro antitubercular activity with a non-cytotoxic profile, and compounds from this series have advanced to in vivo murine efficacy studies [1]. 8-Chloro-2-(ethylthio)quinolin-4-ol represents an underexplored substitution pattern within this validated antitubercular family. Procurement as a starting scaffold for SAR expansion is justified: the 8-Cl and 2-SEt groups can be systematically varied (e.g., to 8-F, 8-Br, 2-SMe, 2-SPr) to map potency trends and Tween-80 dependency, while the 4-OH position can be derivatized to prodrugs for improved oral bioavailability.

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